1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene 1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18845463
InChI: InChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18845463

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene -

Specification

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
IUPAC Name 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3
Standard InChI Key JOFATGCGIWADNY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C)OC(F)(F)F)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene, reflects its substitution pattern on the benzene ring. Key features include:

  • Methyl groups at positions 1 and 4, which sterically hinder certain reactions while stabilizing the aromatic system through hyperconjugation.

  • A nitro group (-NO2_2) at position 2, a strong electron-withdrawing moiety that directs electrophilic substitution to meta positions.

  • A trifluoromethoxy group (-OCF3_3) at position 3, which combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the methoxy group.

The canonical SMILES representation, CC1=C(C(=C(C=C1)C)OC(F)(F)F)[N+](=O)[O-]\text{CC1=C(C(=C(C=C1)C)OC(F)(F)F)[N+](=O)[O-]}, provides a precise topological description.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H8F3NO3\text{C}_9\text{H}_8\text{F}_3\text{NO}_3
Molecular Weight235.16 g/mol
InChIInChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3
SMILESCC1=C(C(=C(C=C1)C)OC(F)(F)F)N+[O-]

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene likely involves multi-step sequences, drawing from methodologies used for related compounds.

Trifluoromethoxy Group Installation

ReagentTemperatureIsomer Ratio (para:ortho)Yield
HNO3_3/H2_2SO4_40–35°C9:185%

Isolation and Purification

Reaction mixtures are quenched in ice-cold water, and products are extracted using dichloromethane (DCM). Solvent evaporation yields crude material, which is purified via distillation or recrystallization .

Reactivity and Functionalization

Reductive Transformations

Nitro groups can be reduced to amines using catalytic hydrogenation or metal-acid systems. For instance, Ni-catalyzed reductive aminocarbonylation of nitroarenes has been employed to synthesize dibenzazepine derivatives :

Ar-NO2+CO+H2Ni catalystAr-NH2+CO2\text{Ar-NO}_2 + \text{CO} + \text{H}_2 \xrightarrow{\text{Ni catalyst}} \text{Ar-NH}_2 + \text{CO}_2

Such reactions could enable the conversion of 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene into aminobenzene analogs for pharmaceutical screening.

DerivativeTarget ActivityRationale
Amino-analogAnticancerKinase inhibition
SulfonamideAntibacterialFolate synthesis disruption

Challenges and Future Directions

Synthetic Optimization

Current methods rely on hazardous reagents like AHF and corrosive acid mixtures. Future work could explore:

  • Flow Chemistry: To improve safety and scalability of nitration and fluorination steps.

  • Catalytic Fluorination: Using transition metals or organocatalysts to install -OCF3_3 groups under milder conditions.

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